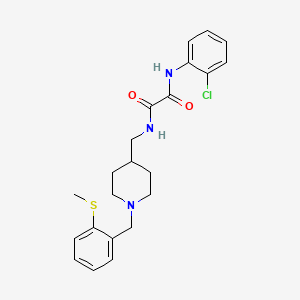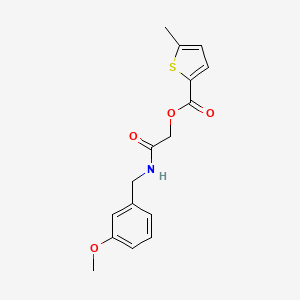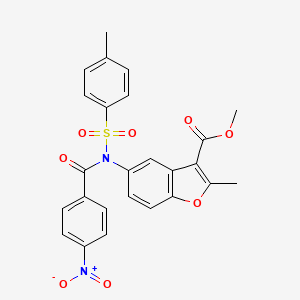
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular structure.Aplicaciones Científicas De Investigación
Molecular Interaction with CB1 Cannabinoid Receptor
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been studied for its interaction with the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations and their stability were identified, contributing to the understanding of how this compound and its analogs bind to the CB1 receptor. This research provides insights into the structural requirements for the antagonist activity of similar compounds (Shim et al., 2002).
Structural Redetermination of Loperamide
Another research focus is on compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, such as loperamide. High-precision structural redetermination of loperamide has provided detailed insights into the molecule's conformation, including the orientation of the piperidine ring and its substituents. This study enhances our understanding of how structural variations can influence the activity of similar compounds (Jasinski et al., 2012).
Enhancement of HIV-1 Neutralization
Research has also explored the enhancement of HIV-1 neutralization epitopes through binding with CD4 mimetic compounds. This work investigates how small molecules, similar in structure to N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, can enhance the binding of antibodies to the HIV-1 envelope protein, suggesting potential applications in HIV treatment and prevention (Yoshimura et al., 2010).
Novel Synthetic Approaches
The development of novel synthetic approaches for di- and mono-oxalamides from specific starting materials highlights the versatility and potential of compounds like N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in chemical synthesis. These methods provide new pathways for the synthesis of complex molecules, expanding the toolkit for medicinal chemistry research (Mamedov et al., 2016).
Dopamine D4 Receptor Ligands
The exploration of 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor indicates the potential of structurally similar compounds for therapeutic applications in neuropsychiatric disorders. This research underscores the importance of structural features and substituents in achieving selectivity and affinity for specific receptor targets (Rowley et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c1-29-20-9-5-2-6-17(20)15-26-12-10-16(11-13-26)14-24-21(27)22(28)25-19-8-4-3-7-18(19)23/h2-9,16H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXBJQZPBZXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2895796.png)


![2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2895801.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2895802.png)


![4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2895805.png)
![2-[(Butan-2-ylamino)methyl]-3H-quinazolin-4-one;dihydrochloride](/img/structure/B2895806.png)


![6-[(3,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2895813.png)
![diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate](/img/structure/B2895815.png)
![1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2895817.png)